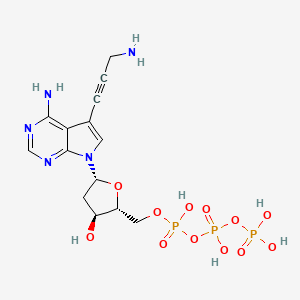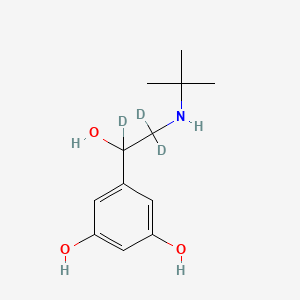
Cyclophosphamide-d8
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclophosphamide-d8 is a deuterated form of cyclophosphamide, an alkylating agent widely used in the treatment of various cancers, including leukemias, lymphomas, and breast cancer . The deuterium labeling in this compound makes it particularly useful in research settings, as it allows for the tracking and study of the compound’s metabolic pathways and mechanisms of action.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cyclophosphamide-d8 is synthesized through the deuteration of cyclophosphamide. The process involves the replacement of hydrogen atoms with deuterium atoms. This can be achieved through various methods, including catalytic exchange reactions using deuterium gas or deuterated solvents .
Industrial Production Methods
Industrial production of this compound involves the large-scale deuteration of cyclophosphamide. The process typically includes dissolving cyclophosphamide in a deuterated solvent, followed by catalytic exchange reactions under controlled conditions. The product is then purified and crystallized to obtain this compound in its desired form .
Analyse Chemischer Reaktionen
Types of Reactions
Cyclophosphamide-d8 undergoes several types of chemical reactions, including:
Oxidation: Conversion to active metabolites such as 4-hydroxycyclophosphamide.
Reduction: Formation of reduced metabolites.
Substitution: Reactions involving the replacement of functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as cytochrome P450 enzymes for oxidation reactions.
Reducing agents: For reduction reactions.
Solvents: Deuterated solvents for maintaining the deuterium labeling.
Major Products Formed
The major products formed from these reactions include:
4-Hydroxycyclophosphamide: An active metabolite.
Aldophosphamide: Another active metabolite.
Phosphoramide mustard: A cytotoxic metabolite responsible for the compound’s antitumor activity.
Wissenschaftliche Forschungsanwendungen
Cyclophosphamide-d8 has a wide range of scientific research applications, including:
Chemistry: Used in studies involving isotope effects and reaction mechanisms.
Biology: Employed in metabolic studies to track the compound’s pathways and interactions.
Medicine: Utilized in pharmacokinetic and pharmacodynamic studies to understand the drug’s behavior in the body.
Industry: Applied in the development of new therapeutic agents and in quality control processes.
Wirkmechanismus
Cyclophosphamide-d8 exerts its effects through the formation of active metabolites, primarily 4-hydroxycyclophosphamide and phosphoramide mustard. These metabolites alkylate DNA, leading to the formation of cross-links and subsequent inhibition of DNA replication and cell division. The compound’s mechanism of action involves the activation of apoptotic pathways, particularly the p53-controlled apoptosis pathway .
Vergleich Mit ähnlichen Verbindungen
Cyclophosphamide-d8 is compared with other similar compounds, such as:
Cyclophosphamide: The non-deuterated form, which has similar therapeutic effects but lacks the deuterium labeling.
Ifosfamide: Another alkylating agent with a similar mechanism of action but different pharmacokinetic properties.
Trofosfamide: A related compound with distinct metabolic pathways and clinical applications.
This compound’s uniqueness lies in its deuterium labeling, which allows for more precise tracking and study of its metabolic and pharmacokinetic properties, making it a valuable tool in scientific research.
Eigenschaften
Molekularformel |
C7H15Cl2N2O2P |
|---|---|
Molekulargewicht |
269.13 g/mol |
IUPAC-Name |
N,N-bis(2-chloro-1,1,2,2-tetradeuterioethyl)-2-oxo-1,3,2λ5-oxazaphosphinan-2-amine |
InChI |
InChI=1S/C7H15Cl2N2O2P/c8-2-5-11(6-3-9)14(12)10-4-1-7-13-14/h1-7H2,(H,10,12)/i2D2,3D2,5D2,6D2 |
InChI-Schlüssel |
CMSMOCZEIVJLDB-LYQYTLMISA-N |
Isomerische SMILES |
[2H]C([2H])(C([2H])([2H])Cl)N(C([2H])([2H])C([2H])([2H])Cl)P1(=O)NCCCO1 |
Kanonische SMILES |
C1CNP(=O)(OC1)N(CCCl)CCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















